N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-chlorobenzamide
Overview
Description
N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-chlorobenzamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological and pharmacological activities.
Preparation Methods
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-chlorobenzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation.
Substitution Reactions:
Chemical Reactions Analysis
N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-chlorobenzamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-chlorobenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial and antifungal agent. It has shown promising activity against various bacterial and fungal strains.
Cancer Research: Benzothiazole derivatives, including this compound, are investigated for their anticancer properties.
Industrial Applications: The compound is used in the development of fluorescent dyes and pigments due to its strong fluorescence properties.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-chlorobenzamide involves its interaction with specific molecular targets. In antibacterial applications, it inhibits bacterial enzymes and disrupts cell wall synthesis . In cancer research, it targets specific proteins involved in cell proliferation and induces apoptosis in cancer cells .
Comparison with Similar Compounds
N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-chlorobenzamide can be compared with other benzothiazole derivatives such as:
2-(1,3-benzothiazol-2-yl)phenyl-β-D-galactopyranoside: This compound is used as a fluorescent dye and has β-D-galactosidase activity.
N-(1,3-benzothiazol-2-yl)-2(pyridine-3-yl)formohydrazido acetamide: This derivative has shown potent anti-tubercular activity.
N’-(1,3-benzothiazol-2-yl)-arylamides: These compounds exhibit significant antibacterial activity against various bacterial strains.
This compound stands out due to its unique combination of halogen substituents and its broad spectrum of biological activities.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-chlorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrClN2OS/c21-12-9-10-15(22)14(11-12)19(25)23-16-6-2-1-5-13(16)20-24-17-7-3-4-8-18(17)26-20/h1-11H,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSDFMWBVXZJLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=C(C=CC(=C4)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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